molecular formula C21H22F3NaO5S B8069339 Seladelpar sodium salt

Seladelpar sodium salt

Cat. No.: B8069339
M. Wt: 466.4 g/mol
InChI Key: XCAXFCPCOXDEHC-UNTBIKODSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MBX-8025 sodium salt involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps include:

Industrial Production Methods

Industrial production of MBX-8025 sodium salt follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

MBX-8025 sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Typical reaction conditions involve controlled temperatures, inert atmospheres, and specific solvents like acetonitrile and dimethyl sulfoxide (DMSO) .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced phenoxyacetic acids, and substituted aromatic compounds. These products are often analyzed using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm their structures .

Scientific Research Applications

MBX-8025 sodium salt has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study PPARδ activation and its effects on lipid metabolism.

    Biology: Investigated for its role in regulating gene expression related to metabolic pathways.

    Medicine: Explored as a potential therapeutic agent for metabolic diseases such as dyslipidemia, type 2 diabetes, and NASH.

    Industry: Utilized in the development of new drugs targeting metabolic disorders .

Mechanism of Action

MBX-8025 sodium salt exerts its effects by selectively activating PPARδ, a nuclear receptor that regulates the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation. Upon activation, PPARδ forms a heterodimer with the retinoid X receptor (RXR) and binds to specific response elements in the DNA, leading to the transcription of target genes. This results in improved lipid profiles, reduced inflammation, and enhanced insulin sensitivity .

Comparison with Similar Compounds

Similar Compounds

    GW501516: Another PPARδ agonist with similar metabolic effects but different chemical structure.

    Elafibranor: A dual PPARα/δ agonist with broader metabolic effects.

    Pioglitazone: A PPARγ agonist used in the treatment of type 2 diabetes.

Uniqueness of MBX-8025 Sodium Salt

MBX-8025 sodium salt is unique due to its high selectivity for PPARδ over other PPAR isoforms, making it a more targeted therapeutic agent with potentially fewer side effects. Its ability to improve multiple metabolic parameters, including lipid profiles and insulin sensitivity, sets it apart from other compounds .

Properties

IUPAC Name

sodium;2-[4-[(2R)-2-ethoxy-3-[4-(trifluoromethyl)phenoxy]propyl]sulfanyl-2-methylphenoxy]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F3O5S.Na/c1-3-27-17(11-28-16-6-4-15(5-7-16)21(22,23)24)13-30-18-8-9-19(14(2)10-18)29-12-20(25)26;/h4-10,17H,3,11-13H2,1-2H3,(H,25,26);/q;+1/p-1/t17-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCAXFCPCOXDEHC-UNTBIKODSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(COC1=CC=C(C=C1)C(F)(F)F)CSC2=CC(=C(C=C2)OCC(=O)[O-])C.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@H](COC1=CC=C(C=C1)C(F)(F)F)CSC2=CC(=C(C=C2)OCC(=O)[O-])C.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22F3NaO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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